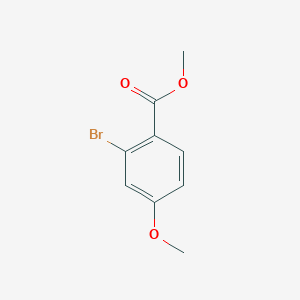

Methyl 2-amino-6-bromobenzoate

説明

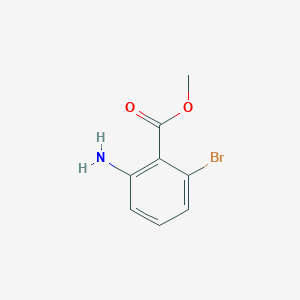

Methyl 2-amino-6-bromobenzoate is a chemical compound with the formula C8H8BrNO2 . It has been used in various applications, including as a potential PqsD inhibitor against pseudomonas aeruginosa infections .

Synthesis Analysis

The synthesis of Methyl 2-amino-6-bromobenzoate involves a procedure similar to that described in Example 4b, starting with 5-bromo-2H-3,1-benzoxazine-2,4(1H)-dione . The title compound was obtained (86.7%) as a yellow oil .Molecular Structure Analysis

The molecules of Methyl 2-amino-6-bromobenzoate are linked by N-H…O bonds and consist of zigzag chains running along the b-axis direction .Chemical Reactions Analysis

Methyl 2-amino-6-bromobenzoate may be used in the synthesis of various compounds, including methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate and methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate .Physical And Chemical Properties Analysis

Methyl 2-amino-6-bromobenzoate is a light yellow liquid . It has a molecular weight of 230.06 . The boiling point is 252 - 254 °C / 485.6 - 489.2 °F at 760 mmHg .科学的研究の応用

Catalyst in Esterification

Methyl 2-amino-6-bromobenzoate, like other Methyl benzoate (MB) compounds, can be prepared by reacting various benzoic acids with methanol using an acidic catalyst . This process is used in the synthesis of a series of MB compounds .

Ingredient in Fragrances

Methyl benzoate compounds, including Methyl 2-amino-6-bromobenzoate, have low toxicity and are mainly used in scents . For example, MB has a fruity flavor that can be used in pineapple, strawberry, and cherry syrups .

Solvent in Resin Rubber

Methyl 2-amino-6-bromobenzoate can act as a solvent in resin rubber . This is due to its chemical properties which allow it to dissolve or dilute other substances without causing a chemical reaction.

Raw Material in Antitumor Drugs

Methyl p-bromobenzoate, a compound similar to Methyl 2-amino-6-bromobenzoate, is the main raw material of pemetrexed disodium, an antitumor drug . This suggests potential applications of Methyl 2-amino-6-bromobenzoate in the pharmaceutical industry.

Ingredient in Antifungal Compounds

Methyl p-bromobenzoate is also used in the synthesis of diglitin A , an antifungal compound . This indicates that Methyl 2-amino-6-bromobenzoate could potentially be used in the development of antifungal medications.

Inhibitor against Pseudomonas Aeruginosa Infections

Methyl 2-amino-6-bromobenzoate acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections . This bacterium is known to cause various diseases in humans, and the compound could be used in the development of new treatments.

Preparation of Hepatitis C Virus NS5b RNA Polymerase Inhibitors

It is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors . This suggests that it could play a crucial role in the development of new antiviral drugs.

Plant Growth-Regulator Activity

Methyl 2-amino-6-bromobenzoate is involved in plant growth-regulator activity . This means it could be used in agriculture to enhance the growth and development of plants.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

作用機序

Biochemical Pathways

The biochemical pathways affected by Methyl 2-amino-6-bromobenzoate are currently unknown

Pharmacokinetics

- Absorption : The compound is likely to have high gastrointestinal absorption due to its lipophilicity .

- Distribution : It is expected to distribute throughout the body, potentially crossing the blood-brain barrier due to its lipophilicity .

- Metabolism : The compound is likely to be metabolized in the liver, although the specific metabolic pathways are not known .

- Excretion : The compound and its metabolites are likely to be excreted in the urine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-amino-6-bromobenzoate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .

特性

IUPAC Name |

methyl 2-amino-6-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOMFJKQWUJOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596580 | |

| Record name | Methyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135484-78-5 | |

| Record name | Methyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate](/img/structure/B189784.png)